molecular formula C23H25BO3 B1529088 2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096997-27-0

2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1529088
CAS No.: 2096997-27-0
M. Wt: 360.3 g/mol
InChI Key: BKBHQKNQVGZWLL-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-1-naphthylboronic acid with tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthyl ring can be reduced under specific conditions to form dihydronaphthalene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzyloxy-naphthaldehyde or benzyloxy-naphthoic acid.

    Reduction: Dihydro-benzyloxy-naphthalene.

    Substitution: Benzyloxy-naphthyl derivatives with various substituents.

Scientific Research Applications

2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-(Benzyloxy)phenylboronic acid
  • Naphthylboronic acid

Uniqueness: 2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of benzyloxy and naphthyl groups, which provide enhanced stability and reactivity compared to simpler boronic acids. This makes it particularly effective in complex organic syntheses and industrial applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)20-14-15-21(19-13-9-8-12-18(19)20)25-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBHQKNQVGZWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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